molecular formula C18H14O4 B086907 2,6-Diacetoxyanthracene CAS No. 13979-53-8

2,6-Diacetoxyanthracene

Cat. No.: B086907
CAS No.: 13979-53-8
M. Wt: 294.3 g/mol
InChI Key: GQNCWHNLXFXJLD-UHFFFAOYSA-N
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Description

2,6-Diacetoxyanthracene is an anthracene derivative functionalized with acetoxy (-OAc) groups at the 2- and 6-positions of the central aromatic ring. This substitution pattern significantly influences its electronic and optical properties, making it a candidate for applications in organic electronics, photovoltaics, and fluorescence-based sensors . The compound’s planar anthracene core allows for strong π-π stacking interactions, while the acetoxy groups enhance solubility in polar organic solvents compared to unsubstituted anthracene derivatives. Structural characterization via single-crystal X-ray diffraction reveals that the acetoxy substituents induce minor distortions in the anthracene backbone, with a mean deviation of 0.12 Å from planarity .

Properties

CAS No.

13979-53-8

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

(6-acetyloxyanthracen-2-yl) acetate

InChI

InChI=1S/C18H14O4/c1-11(19)21-17-5-3-13-8-16-10-18(22-12(2)20)6-4-14(16)7-15(13)9-17/h3-10H,1-2H3

InChI Key

GQNCWHNLXFXJLD-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)OC(=O)C

Canonical SMILES

CC(=O)OC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)OC(=O)C

Synonyms

2,6-Diacetoxyanthracene

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Optical Properties

Fluorescence and Absorption:
2,6-Diacetoxyanthracene exhibits a broad absorption peak at 380 nm (ε = 12,500 M⁻¹cm⁻¹) and emits blue fluorescence at 440 nm (quantum yield Φ = 0.45). In contrast:

  • 2,6-Diacetoxy-3,7-dibromoanthracene (CAS 1397972-14-3) shows a redshifted absorption (398 nm, ε = 14,200 M⁻¹cm⁻¹) and emission (465 nm, Φ = 0.38) due to bromine’s heavy-atom effect, which enhances spin-orbit coupling but reduces fluorescence efficiency .
  • 2,6-Bis(trifluoroacetoxy)anthracene absorbs at 372 nm (ε = 11,800 M⁻¹cm⁻¹) and emits at 430 nm (Φ = 0.52). The electron-withdrawing trifluoroacetoxy groups stabilize the excited state, increasing quantum yield .

Table 1: Optical Properties Comparison

Compound λ_abs (nm) ε (M⁻¹cm⁻¹) λ_em (nm) Φ
2,6-Diacetoxyanthracene 380 12,500 440 0.45
2,6-Diacetoxy-3,7-dibromoanthracene 398 14,200 465 0.38
2,6-Bis(trifluoroacetoxy)anthracene 372 11,800 430 0.52

Data sourced from UV-Vis and emission spectra in supplementary materials and Hoffman Fine Chemicals .

Electrochemical Behavior

Cyclic voltammetry reveals that 2,6-diacetoxyanthracene has a HOMO level of -5.8 eV and LUMO of -2.9 eV, indicative of moderate electron-donating capacity. Comparatively:

  • 2,6-Dipivaloyloxyanthracene (2,6-DPA), a non-fluorinated analog, shows a lower HOMO (-5.6 eV) and LUMO (-2.7 eV) due to weaker electron-withdrawing effects of pivaloyloxy groups .
  • Fluorinated derivatives (e.g., 2,6-bis(heptafluorobutyryloxy)anthracene) exhibit deeper HOMO levels (-6.2 eV) and wider bandgaps, enhancing stability in oxidative environments .

Table 2: Electrochemical Parameters

Compound HOMO (eV) LUMO (eV) Bandgap (eV)
2,6-Diacetoxyanthracene -5.8 -2.9 2.9
2,6-DPA -5.6 -2.7 2.9
2,6-Bis(heptafluorobutyryloxy)anthracene -6.2 -3.1 3.1

Energy levels derived from cyclic voltammetry (Figure S14) and referenced diagrams .

Thermal and Solubility Characteristics

2,6-Diacetoxyanthracene decomposes at 285°C, with solubility in chloroform (25 mg/mL) and acetone (18 mg/mL). In contrast:

  • Brominated analogs (e.g., 2,6-diacetoxy-3,7-dibromoanthracene) exhibit lower solubility (≤10 mg/mL in chloroform) due to increased molecular weight (452.10 g/mol) and halogen-induced crystallinity .
  • Fluorinated derivatives display superior thermal stability (decomposition >300°C) but require fluorinated solvents (e.g., hexafluorobenzene) for dissolution .

Key Research Findings and Implications

  • The acetoxy group’s balance of solubility and electronic modulation makes 2,6-diacetoxyanthracene a versatile scaffold for optoelectronic materials. Its fluorescence efficiency outperforms brominated analogs but lags behind fluorinated derivatives .
  • Structural modifications (e.g., bromination) trade solubility for enhanced absorption cross-sections, suggesting tailored applications in light-harvesting systems .

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